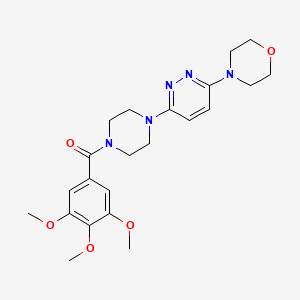

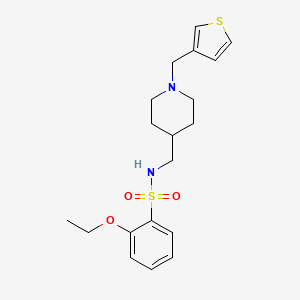

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

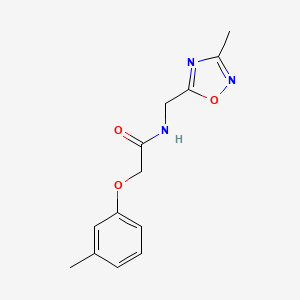

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .

Molecular Structure Analysis

The compound contains a thiophene ring, a piperidine ring, and a sulfonamide group. Thiophene is a five-membered aromatic ring with one sulfur atom . Piperidine is a six-membered ring with one nitrogen atom . The sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides in general can undergo a variety of reactions. For example, they can be hydrolyzed under acidic or alkaline conditions to yield the parent amine and sulfonic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water .Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new benzenesulfonamide derivatives have shown potential in photodynamic therapy (PDT), particularly for cancer treatment. These compounds, including zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibit remarkable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are critical for Type II photosensitizers in PDT, indicating a promising avenue for therapeutic application against cancer (Pişkin, Canpolat, & Öztürk, 2020).

Vasospasm Prevention

Research has also highlighted the effectiveness of oral treatment with endothelin receptor antagonists, including those based on benzenesulfonamide structures, in preventing subarachnoid hemorrhage-induced cerebral vasospasm. Such findings support the potential use of these compounds in human therapeutic applications to mitigate vasospasm, a critical condition following hemorrhagic strokes (Zuccarello et al., 1996).

Cognitive Enhancement

Certain benzenesulfonamide compounds have shown cognitive enhancing properties in preclinical models, suggesting their utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. The selective inhibition of specific receptors by these compounds could lead to enhancements in cholinergic function, demonstrating the broad therapeutic potential of benzenesulfonamide derivatives in neurodegenerative and psychiatric conditions (Hirst et al., 2006).

Enzyme Inhibition for Therapeutic Applications

Benzenesulfonamide derivatives have been explored as potent inhibitors of various enzymes, including carbonic anhydrases and phospholipase A2. These enzyme inhibitors have potential therapeutic applications in conditions like glaucoma, edema, and other diseases associated with aberrant enzyme activity. The specificity and potency of these compounds against target enzymes underscore their potential in drug development for managing a wide range of medical conditions (Alafeefy et al., 2015).

Mechanism of Action

Target of Action

The compound, 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used in the design of drugs targeting various receptors . .

Mode of Action

Piperidine derivatives are known to interact with their targets, often leading to changes in the function of the target

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways depending on their specific targets

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-ethoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S2/c1-2-24-18-5-3-4-6-19(18)26(22,23)20-13-16-7-10-21(11-8-16)14-17-9-12-25-15-17/h3-6,9,12,15-16,20H,2,7-8,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTIYQUGOKBMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2841289.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2841295.png)

![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2841304.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841305.png)